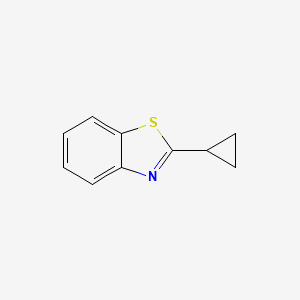

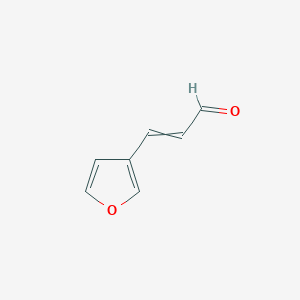

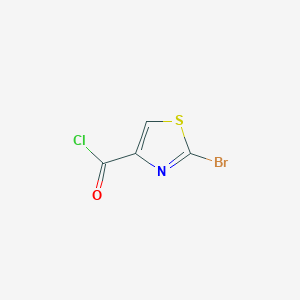

![molecular formula C6H9NOS B1396640 [2-Hydroxy-1-(thiophen-2-YL)ethyl]amine CAS No. 171661-56-6](/img/structure/B1396640.png)

[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine

Descripción general

Descripción

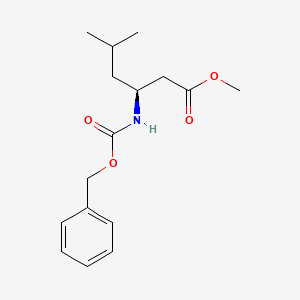

“[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine” is a chemical compound with the CAS Number: 171661-56-6 . Its IUPAC name is 2-amino-2-(1H-1lambda3-thiophen-2-yl)ethan-1-ol . The molecular weight of this compound is 144.22 .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine”, often involves condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine” can be represented by the InChI code: 1S/C6H10NOS/c7-5(4-8)6-2-1-3-9-6/h1-3,5,8-9H,4,7H2 .Chemical Reactions Analysis

Thiophene derivatives like “[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine” can undergo various chemical reactions. For example, 2-Thiopheneethylamine undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .Physical And Chemical Properties Analysis

“[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine” is stored at a temperature of 28°C .Aplicaciones Científicas De Investigación

Catalytic Asymmetric Hydrogenation

A study by Li et al. (2011) explored the catalytic asymmetric hydrogenation of ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate for the formal synthesis of cognitive enhancer T-588. They achieved high enantiomeric excess, demonstrating the potential of this approach for synthesizing complex molecules (Li et al., 2011).

Synthesis of Thiazoles

Wardkhan et al. (2008) reported the synthesis of thiazoles and their fused derivatives with antimicrobial activities. They explored the reactivity of 2-ethoxy carbonyl methylene thiazol-4-one with various reagents, leading to the creation of compounds with potential antibacterial and antifungal properties (Wardkhan et al., 2008).

Chemoselective Synthesis

Pradhan et al. (2005) described the chemoselective synthesis of thioaurones or hydroxy ketones, using benzo[b]thiophen-2-yl alkylates in novel anionic ortho-Fries rearrangements. This methodology offers new pathways for synthesizing benzothienopyranones and thiafluorenones (Pradhan et al., 2005).

Photoinduced Direct Oxidative Annulation

Zhang et al. (2017) developed a photoinduced direct oxidative annulation process for the synthesis of highly functionalized polyheterocyclic compounds. This method was used for the annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, showcasing the potential for green chemistry applications (Zhang et al., 2017).

LED-Induced Polymerization

In a study by Zhang et al. (2015), star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives were used as photoinitiators for radical and cationic polymerizations under near-UV and visible LEDs. This research highlights the potential of these compounds in advanced materials science, particularly in polymer chemistry (Zhang et al., 2015).

Direcciones Futuras

Thiophene-based analogs, including “[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine”, have attracted the interest of many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects . Future research may focus on exploring these properties further and developing new synthesis methods for thiophene derivatives.

Propiedades

IUPAC Name |

2-amino-2-thiophen-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c7-5(4-8)6-2-1-3-9-6/h1-3,5,8H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLKQAOHZFHBEIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

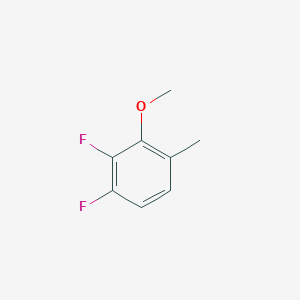

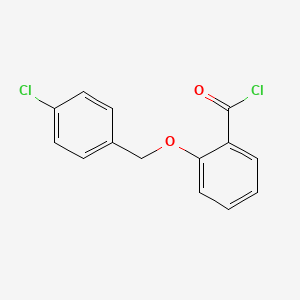

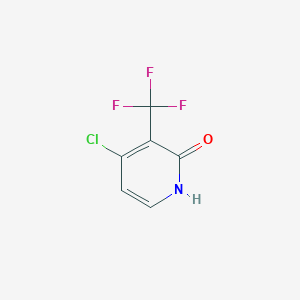

![Benzoic acid, 4-[3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]-](/img/structure/B1396569.png)